2-(Cyclopentyloxy)-6-fluoroaniline
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity with other substances .Scientific Research Applications
Synthesis and Chemical Characterization
2-(Cyclopentyloxy)-6-fluoroaniline and its derivatives have been extensively studied for their unique properties and potential applications in various domains. A notable application involves the synthesis of 6-acrylamido-4-(2-[18F]fluoroanilino)quinazoline, which is explored as a potential irreversible epidermal growth factor receptor (EGFR) binding probe for positron emission tomography (PET) imaging. This synthesis demonstrates the compound's utility in developing targeted molecular imaging agents (Vasdev et al., 2004).
Material Science Applications
In material science, the properties of fluoroaniline derivatives, including those related to this compound, have been utilized in the development of novel materials. For instance, the synthesis and characterization of fluoro-substituted polyaniline highlight its potential applications in electrocatalytic anodes for bacterial fuel cells. Such materials offer improved performance and stability compared to their non-fluorinated counterparts, indicating the critical role of fluorination in enhancing material properties (Niessen et al., 2004).
Biological and Environmental Applications
Biological applications of fluoroaniline derivatives include their use in studying the toxic effects of various substances on biological systems. For example, the metabonomic assessment of toxicity of different fluoroaniline compounds to the earthworm Eisenia veneta offers insights into the potential environmental and biological impacts of these compounds. This research identifies new endogenous biomarkers of xenobiotic toxicity, contributing to the understanding of the mechanisms of action of toxic chemicals (Bundy et al., 2002).
Additionally, the degradation of 3-fluoroaniline by Rhizobium sp. JF-3 highlights the biodegradability of fluoroaniline compounds and their potential for bioremediation strategies. This study presents an unconventional pathway for 3-fluoroaniline metabolism, providing a basis for further exploration in environmental cleanup efforts (Zhao et al., 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-cyclopentyloxy-6-fluoroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-9-6-3-7-10(11(9)13)14-8-4-1-2-5-8/h3,6-8H,1-2,4-5,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGOTVNNVHHZTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C(=CC=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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